5-Bromo-2,4-dichloro-8-methoxyquinazoline
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Overview
Description
5-Bromo-2,4-dichloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 5-Bromo-2,4-dichloro-8-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a quinazoline derivative, followed by methoxylation. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2,4-dichloro-8-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2,4-dichloro-8-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: Lacks the bromine and methoxy groups, resulting in different chemical properties and reactivity.
5-Bromo-2,4-dichloroquinazoline: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
8-Methoxyquinazoline: Lacks the bromine and chlorine atoms, leading to different biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5BrCl2N2O |
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Molecular Weight |
307.96 g/mol |
IUPAC Name |
5-bromo-2,4-dichloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-5-3-2-4(10)6-7(5)13-9(12)14-8(6)11/h2-3H,1H3 |
InChI Key |
HZPVMRVGPRHXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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